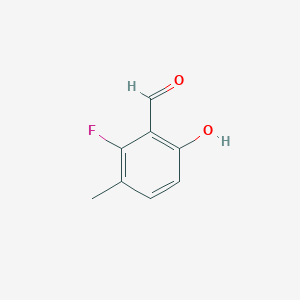
N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a 3-chlorophenyl group and a pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine typically involves the reaction of 3-chloroaniline with cyanuric chloride, followed by the introduction of a pyrrole group. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of cyanuric chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thus optimizing the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction: The pyrrole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with target proteins, while the pyrrole moiety can enhance the compound’s binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
- N-(3-chlorophenethyl)-4-nitrobenzamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- Carbonyl cyanide m-chlorophenyl hydrazone
Comparison: N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is unique due to the presence of both a triazine ring and a pyrrole moiety, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a versatile scaffold for various applications.
Propriétés
Formule moléculaire |
C13H10ClN5 |
|---|---|
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H10ClN5/c14-10-4-3-5-11(8-10)17-12-15-9-16-13(18-12)19-6-1-2-7-19/h1-9H,(H,15,16,17,18) |
Clé InChI |
IZGKLJJXEPXYMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C2=NC=NC(=N2)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


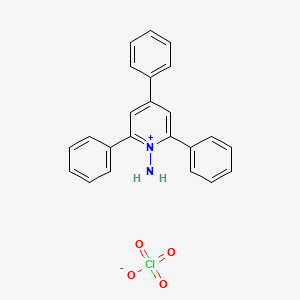
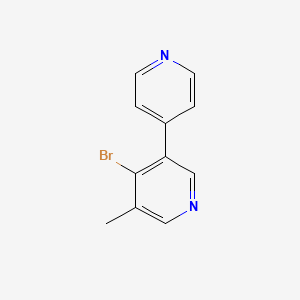
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)


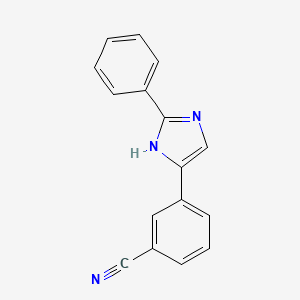
![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)
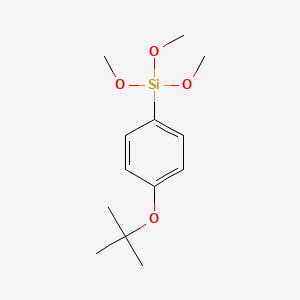

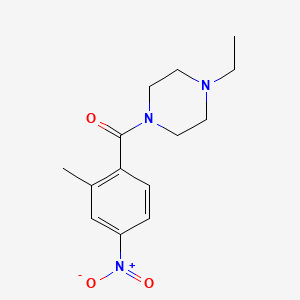
![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)

![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)
